molecular formula C10H15N3O B13308784 N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide

N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide

Cat. No.: B13308784
M. Wt: 193.25 g/mol
InChI Key: KBIXYXRLTOYBKQ-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide is a chemical compound with the molecular formula C 10 H 15 N 3 O . It features a molecular structure that incorporates a pyridine ring, an aminoacetamide chain, and tertiary amine groups, making it a potential building block in medicinal chemistry and drug discovery . Compounds with similar acetamide and pyridine motifs are frequently investigated as key intermediates in the synthesis of molecules with diverse pharmacological activities . As a versatile scaffold, it can be utilized in organic synthesis to develop novel substances for research in areas such as chemotherapy and the study of infectious diseases . Its exact mechanism of action and full range of research applications are subjects for ongoing scientific investigation.

Properties

Molecular Formula

C10H15N3O

Molecular Weight

193.25 g/mol

IUPAC Name

N,N-dimethyl-2-(pyridin-4-ylmethylamino)acetamide

InChI

InChI=1S/C10H15N3O/c1-13(2)10(14)8-12-7-9-3-5-11-6-4-9/h3-6,12H,7-8H2,1-2H3

InChI Key

KBIXYXRLTOYBKQ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)CNCC1=CC=NC=C1

Origin of Product

United States

Preparation Methods

General Synthesis Strategy

  • Starting Materials : Pyridin-4-ylmethylamine and N,N-dimethylacetamide or its precursors.
  • Reaction Conditions : The reaction typically involves acylation or amidation reactions under mild conditions, often requiring a base or catalyst.

Specific Synthesis Steps

  • Preparation of Pyridin-4-ylmethylamine : This can be synthesized from pyridine-4-carbaldehyde through reductive amination.

  • Acylation Reaction : The pyridin-4-ylmethylamine can then be reacted with N,N-dimethylacetamide or its precursor in the presence of a suitable catalyst or base.

Example Reaction Conditions

Reagent Conditions Yield
Pyridin-4-ylmethylamine Room temperature, 4 hours High
N,N-Dimethylacetamide Base or catalyst, mild conditions Variable

Analysis of Preparation Methods

The synthesis of this compound requires careful control of reaction conditions to achieve high yields and purity. Factors such as solvent choice, temperature, and catalyst selection are crucial.

Solvent Selection

  • Polar Aprotic Solvents : These are often preferred for acylation reactions due to their ability to stabilize charged intermediates.
  • Non-Polar Solvents : May be used for certain steps to facilitate purification.

Catalysts and Bases

  • Organic Bases : Such as triethylamine or pyridine can facilitate the acylation reaction.
  • Metal Catalysts : May be used in certain cases to enhance reaction rates.

Exhaustive Research Findings

While specific literature on this compound is limited, related compounds provide valuable insights into potential synthesis pathways. For instance, the synthesis of 2-cyano-N-(pyridin-4-ylmethyl)acetamide involves adding picolylamine to methyl cyanoacetate, which can serve as a model for designing similar reactions.

Related Compounds

Compound Synthesis Method Yield
2-cyano-N-(pyridin-4-ylmethyl)acetamide Neat reaction, room temperature, 4 hours 87.7%
Pyrido[2,3-d]pyrimidine derivatives Reductive condensation and methylation Variable

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines .

Scientific Research Applications

N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyridine Substituents

  • N-(Pyridin-4-ylmethyl)acetamide (Py4MA) : Py4MA shares the pyridin-4-ylmethylamino group but lacks the N,N-dimethyl substitution. Py4MA’s intermolecular interactions (e.g., hydrogen bonding via the amide NH) are more pronounced compared to the dimethylated derivative.
  • N-(4-Amino-2-chloro-3-pyridinyl)acetamide : This derivative introduces a chloro and amino group on the pyridine ring, altering electronic properties. The amino group increases basicity, while the chloro substituent enhances lipophilicity. Such modifications may affect binding to biological targets compared to the unsubstituted pyridine in the target compound.

Substituted Acetamides with Heterocyclic Linkers

  • 2-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide :
    This compound replaces the pyridine moiety with a pyrimidine-sulfamoyl-phenyl system. The sulfamoyl group introduces hydrogen-bonding capacity, while the pyrimidine ring enhances π-π stacking interactions. The chloro substituent increases reactivity, making this derivative more electrophilic than the target compound.

  • 2-(4,6-Dimethylpyrimidin-2-ylsulfanyl)-N-(4-methylpyridin-2-yl)acetamide : Featuring a sulfanyl linker and methylpyridinyl group, this compound exhibits distinct solubility and crystallinity due to sulfur’s polarizability. The methyl groups on the pyrimidine and pyridine rings enhance hydrophobicity, contrasting with the dimethylamino group in the target compound.

N,N-Dimethyl Substituted Acetamides

  • N,N-Dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide : Here, the pyridinylmethyl group is replaced with a trifluoroethylamino moiety. The trifluoromethyl group significantly increases lipophilicity and metabolic stability, while the dimethylamino group retains electron-donating effects. This compound’s logP is likely higher than that of the pyridine-containing derivative.

Bis-Pyrimidine Acetamides :

Compounds such as 12–17 (e.g., N,N′-(6,6′-(1,4-phenylene)bis(4-(4-nitrophenyl)pyrimidine-6,2-diyl))bis(2-((2-fluorophenyl)amino)acetamide)) feature extended aromatic systems and nitro/fluoro substituents. These structural elements enhance π-stacking and dipole interactions, making them more rigid and less soluble than the target compound.

Physicochemical and Spectral Properties

Property N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide Py4MA N,N-Dimethyl-2-[(2,2,2-trifluoroethyl)amino]acetamide 2-Chloro-N-[4-(2-pyrimidinylsulfamoyl)phenyl]acetamide
Molecular Formula C₁₀H₁₅N₃O C₈H₁₀N₂O C₆H₁₁F₃N₂O C₁₂H₁₂ClN₅O₃S
Molecular Weight 193.25 g/mol 150.18 g/mol 184.16 g/mol 341.77 g/mol
Key Functional Groups N,N-Dimethyl, pyridin-4-ylmethyl Pyridin-4-ylmethyl Trifluoroethyl, N,N-dimethyl Chloro, pyrimidinylsulfamoyl
Predicted logP ~0.5–1.2 ~0.2–0.8 ~1.5–2.2 ~1.8–2.5
Hydrogen Bonding Moderate (amide C=O, pyridine N) High (amide NH) Low (dimethyl groups reduce H-bonding) High (sulfamoyl NH, pyrimidine N)

Biological Activity

N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound features a pyridine ring, which is known for enhancing the pharmacological properties of compounds. The presence of the dimethylamino group and the acetamide moiety contributes to its solubility and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes. It may modulate the activity of these molecular targets, leading to diverse biological effects. Specific interactions include:

  • Receptor Binding : The compound may bind to G-protein coupled receptors (GPCRs), influencing signaling pathways involved in immune responses and cellular communication.
  • Enzyme Modulation : It has been suggested that this compound can act as an inhibitor or activator of certain enzymes, which could be pivotal in therapeutic applications.

Antimicrobial Activity

Research has indicated that this compound exhibits notable antimicrobial properties. A study investigated its efficacy against various bacterial strains, revealing significant inhibitory effects. The Minimum Inhibitory Concentration (MIC) values for selected pathogens are summarized in Table 1.

Pathogen MIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Antiviral Activity

In addition to antimicrobial effects, the compound has shown potential antiviral activity. A molecular docking study predicted that it could effectively inhibit viral replication by interacting with key viral proteins. However, specific EC50 values remain to be established through further experimental validation.

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy : A comprehensive evaluation was conducted on the antimicrobial properties of this compound. The results demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound for antibiotic development .
  • Molecular Docking Analysis : A molecular docking study highlighted the binding affinity of the compound towards specific targets involved in viral infections. This study provided insights into its potential as an antiviral agent, although in vivo studies are necessary for conclusive evidence .
  • Therapeutic Applications : Ongoing research is exploring the use of this compound in developing treatments for conditions such as cancer and inflammatory diseases due to its receptor-modulating capabilities .

Q & A

Basic: What are the recommended synthetic routes for preparing N,N-Dimethyl-2-[(pyridin-4-ylmethyl)amino]acetamide, and how can purity be optimized?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of pyridine-4-methanamine with chloroacetyl chloride to form the intermediate 2-chloro-N-(pyridin-4-ylmethyl)acetamide .
  • Step 2 : Dimethylamine substitution via nucleophilic displacement under reflux in a polar aprotic solvent (e.g., DMF or acetonitrile) .
  • Key reagents : Potassium carbonate as a base and catalytic iodine to enhance reactivity.
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures to achieve >95% purity. Monitor purity via HPLC (C18 column, mobile phase: acetonitrile/water) .

Basic: What spectroscopic and crystallographic methods confirm the structural integrity of this compound?

  • NMR : 1^1H and 13^13C NMR (DMSO-d6) should show peaks for the pyridinyl protons (δ 8.5–7.5 ppm), methyl groups (δ 2.8–3.1 ppm for N,N-dimethyl), and acetamide carbonyl (δ ~170 ppm) .
  • IR : Stretching vibrations for amide C=O (~1650 cm1^{-1}) and pyridine ring C=N (~1600 cm1^{-1}) .
  • X-ray crystallography : Use SHELX for structure refinement. Hydrogen-bonding networks between pyridine N and acetamide O atoms can validate packing efficiency .

Advanced: How do reaction conditions influence the regioselectivity of substituents in derivatives of this compound?

  • Solvent effects : Polar solvents (e.g., DMSO) stabilize transition states in nucleophilic substitutions, favoring para-substitution on the pyridine ring.
  • Catalysts : Pd/C or CuI can mediate cross-coupling reactions (e.g., Suzuki-Miyaura) to introduce aryl groups, with temperature (80–120°C) critical for minimizing side products .
  • Kinetic vs. thermodynamic control : Lower temperatures (~0°C) favor kinetic products (e.g., mono-substitution), while higher temperatures (~100°C) drive thermodynamic stabilization of di-substituted analogs .

Advanced: What biological targets are implicated in the pharmacological activity of this compound, and how are interactions validated?

  • Targets : Enzymes like kinases (e.g., EGFR) or neurotransmitter receptors (e.g., GABAA_A) due to the pyridine and acetamide pharmacophores .
  • Validation methods :
    • Molecular docking : AutoDock Vina or Schrödinger Suite to predict binding affinities. Pyridine N and acetamide O often form hydrogen bonds with active-site residues .
    • In vitro assays : Enzyme inhibition assays (IC50_{50} determination) and radioligand binding studies (e.g., 3^3H-labeled ligands for receptor affinity) .

Advanced: How can computational modeling (DFT, MD) predict the compound’s reactivity and stability?

  • DFT calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level to analyze frontier molecular orbitals (HOMO-LUMO gap) and electrostatic potential surfaces for nucleophilic/electrophilic sites .
  • Molecular dynamics (MD) : Simulate solvation in water/octanol to predict partition coefficients (logP) and membrane permeability. AMBER or GROMACS force fields are recommended .
  • ADMET prediction : SwissADME or pkCSM to assess bioavailability, CYP450 metabolism, and toxicity risks .

Advanced: How should researchers address contradictions in structure-activity relationship (SAR) data for analogs?

  • Case study : If a methyl-substituted analog shows reduced activity compared to fluoro-substituted derivatives:
    • Hypothesis : Steric hindrance from methyl groups may disrupt target binding.
    • Validation : Synthesize and test truncated analogs (e.g., remove pyridine ring) or perform CoMFA/QSAR modeling to quantify steric/electronic contributions .
  • Data normalization : Use standardized assays (e.g., fixed ATP concentrations in kinase assays) to minimize variability .

Advanced: What crystallographic software and metrics are critical for resolving disordered structures?

  • Software : SHELXL (for refinement) and WinGX (for visualization and analysis). Use TWINABS to correct for twinning in low-symmetry space groups .
  • Key metrics :
    • R-factor : Aim for <5% with high-resolution data (<1.0 Å).
    • Displacement parameters : Anisotropic refinement for non-H atoms to model thermal motion accurately .

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